REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.C([O:17][CH2:18]C)C.C1C[O:23]CC1>>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:18]([OH:17])=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
600 g
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Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.93 L
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3 L
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Type
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reactant
|
Smiles
|
C(C)OCC
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Type
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CUSTOM
|
Details
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the solution is stirred for an additional 40 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is such that the reaction temperature never exceeded 68° C
|
Type
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ADDITION
|
Details
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After complete addition
|
Type
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TEMPERATURE
|
Details
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is maintained below −65° C
|
Type
|
CUSTOM
|
Details
|
The addition funnel is then replaced with a dispersion tube
|
Type
|
CUSTOM
|
Details
|
CO2 gas is bubbled through the solution for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Dry ice (500 g) is then added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction flask is then placed in an ice bath
|
Type
|
ADDITION
|
Details
|
6 N HCl is added slowly
|
Type
|
CUSTOM
|
Details
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to prevent excessive bubbling until the pH of the solution
|
Type
|
EXTRACTION
|
Details
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The resulting mixture is then extracted with EtOAc
|
Type
|
WASH
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Details
|
The extract is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product is dried under vacuum at room temperature
|
Type
|
CUSTOM
|
Details
|
yielding 585.15 g (77%) as an off-white solid
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(SC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |